4-(4-(Methoxymethyl)phenyl)oxazolidin-2-one
Description
4-(4-(Methoxymethyl)phenyl)oxazolidin-2-one is a heterocyclic compound belonging to the oxazolidinone class, characterized by a five-membered ring containing both oxygen and nitrogen atoms. Oxazolidinones are widely recognized for their pharmacological versatility, serving as intermediates in drug synthesis and exhibiting antimicrobial, antitumor, and central nervous system (CNS)-targeting activities .
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-[4-(methoxymethyl)phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-14-6-8-2-4-9(5-3-8)10-7-15-11(13)12-10/h2-5,10H,6-7H2,1H3,(H,12,13) |
InChI Key |
JNTAKERFLZFJMV-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)C2COC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Methoxymethyl)phenyl)oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-(methoxymethyl)benzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the oxazolidin-2-one ring .
Another approach involves the use of an asymmetric aldol reaction followed by a Curtius rearrangement. This method allows for the formation of the oxazolidin-2-one ring with high stereoselectivity .
Industrial Production Methods
Industrial production of oxazolidinones, including 4-(4-(Methoxymethyl)phenyl)oxazolidin-2-one, often involves scalable synthetic routes that ensure high yield and purity. These methods typically employ catalytic systems and optimized reaction conditions to facilitate efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Methoxymethyl)phenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the oxazolidinone ring.
Substitution: The methoxymethyl group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced oxazolidinone analogs .
Scientific Research Applications
4-(4-(Methoxymethyl)phenyl)oxazolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-(Methoxymethyl)phenyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, oxazolidinones inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex for protein synthesis, thereby exerting a bacteriostatic effect .
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
The pharmacological profile of oxazolidinones is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations:
- Methoxymethyl vs. Methyl/Phenyl: The methoxymethyl group in the target compound likely improves aqueous solubility compared to non-polar methyl or phenyl substituents, which could enhance bioavailability in drug candidates.
- Benzylidene vs. Methoxymethyl: Benzylidene-containing analogues (e.g., 4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one) exhibit antimicrobial activity due to their extended conjugation, whereas the methoxymethyl group may prioritize metabolic stability over reactivity .
- Stereochemical Considerations: Chiral centres, as in (4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one, are critical for enantioselective synthesis, a feature absent in the achiral target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
